molecular formula C6H12Cl12P2Si4 B14353739 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane CAS No. 96284-14-9

1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane

Cat. No.: B14353739
CAS No.: 96284-14-9
M. Wt: 683.9 g/mol
InChI Key: OVKIOESGMAVLEL-UHFFFAOYSA-N
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Description

1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane is a complex organosilicon compound

Preparation Methods

The synthesis of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane typically involves the reaction of trichlorosilane with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound.

Chemical Reactions Analysis

1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trichlorosilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and developing new biomaterials.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane involves its interaction with molecular targets through its trichlorosilyl and diphosphane groups. These interactions can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions used.

Comparison with Similar Compounds

1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane can be compared with other similar compounds such as:

Properties

CAS No.

96284-14-9

Molecular Formula

C6H12Cl12P2Si4

Molecular Weight

683.9 g/mol

IUPAC Name

bis(trichlorosilyl)methylidene-[bis(trichlorosilyl)methylidene-dimethyl-λ5-phosphanyl]-dimethyl-λ5-phosphane

InChI

InChI=1S/C6H12Cl12P2Si4/c1-19(2,5(21(7,8)9)22(10,11)12)20(3,4)6(23(13,14)15)24(16,17)18/h1-4H3

InChI Key

OVKIOESGMAVLEL-UHFFFAOYSA-N

Canonical SMILES

CP(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)P(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)C

Origin of Product

United States

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